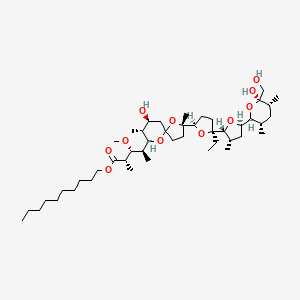

Monensin decyl ester

描述

Monensin decyl ester is a lipid-soluble derivative of monensin, a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. This compound is known for its ionophoric properties, which enable it to transport ions across lipid membranes. This compound is widely used in various scientific and industrial applications, particularly in ion-selective electrodes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of monensin decyl ester typically involves the esterification of monensin with decanol. The reaction is carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The esterification reaction is monitored closely to optimize yield and purity.

化学反应分析

Types of Reactions

Monensin decyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield monensin and decanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

Hydrolysis: Monensin and decanol.

Oxidation: Oxidized derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Monensin decyl ester (MDE) is a derivative of monensin, a polyether antibiotic isolated from Streptomyces cinnamonensis . While monensin itself is widely used in the beef and dairy industries, MDE finds specific applications in scientific research, particularly in the creation of ion-selective electrodes .

Ion-Selective Electrodes

MDE is used in ion-selective electrodes because of its ability to selectively bind and transport ions across a membrane . When incorporated into a membrane, MDE facilitates the selective passage of sodium ions, generating a potential difference that can be measured .

Key characteristics for use in electrodes:

- High lipophilicity Highly lipophilic monensin dodecyl ester (partition coefficient log K°=8.7) has enough Na+ selectivity to determine the Na+ concentration in serum .

- Na+ selectivity Monensin ester derivatives exhibit high Na+ selectivity .

- Response An electrode based on monensin dodecyl ester gave a Nernstian response to Na+ over a wide activity range (5X 10.6 -1 M Na+) and excellent response potential stability (<±0.01 mV/ h for 0.1 M Na+) .

Benefits of MDE-based electrodes:

- Accurate measurements MDE-based electrodes exhibit excellent response characteristics, including a low response drift, a fast response time, good reproducibility, and a low relative standard deviation .

- Versatile application MDE-based electrodes can measure sodium ion concentrations in biological fluids like blood serum .

Blocking Golgi Transport

作用机制

Monensin decyl ester exerts its effects primarily through its ionophoric properties. It forms complexes with monovalent cations such as sodium, potassium, and lithium, facilitating their transport across lipid membranes. This ion transport disrupts ionic gradients, leading to alterations in cellular physiology. The compound acts as an Na+/H+ antiporter, exchanging sodium ions for protons across the membrane .

相似化合物的比较

Monensin decyl ester is part of a family of polyether antibiotics, including:

Monensin A: The parent compound, widely used in animal feeds to prevent coccidiosis.

Monensin methyl ester: Another derivative used in ion-selective electrodes.

Salinomycin: A similar polyether antibiotic with potent anticancer properties.

This compound is unique due to its specific esterification with decanol, which enhances its lipid solubility and ionophoric properties, making it particularly effective in ion-selective applications .

生物活性

Monensin decyl ester is a lipid-soluble derivative of the polyether antibiotic monensin, primarily derived from the bacterium Streptomyces cinnamonensis. This compound is notable for its ionophoric properties , which enable it to facilitate the transport of monovalent cations across lipid membranes, significantly impacting various biological processes. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological effects, and potential therapeutic applications.

This compound operates as an ionophore, primarily targeting monovalent cations such as sodium (Na+), potassium (K+), lithium (Li+), and others. The compound forms complexes with these ions, facilitating their transport across cellular membranes. This action disrupts ionic gradients crucial for cellular function and can lead to significant physiological changes within cells.

Key Mechanisms:

- Ion Transport : this compound enhances the movement of sodium ions across cell membranes, acting as an Na+/H+ antiporter. This exchange can alter intracellular ion concentrations and affect cell signaling pathways.

- Cellular Effects : The compound disrupts ionic gradients, influencing gene expression and cellular metabolism. It has been shown to induce endoplasmic reticulum (ER) stress, which can sensitize cancer cells to apoptosis through pathways involving DR5 upregulation and c-FLIP downregulation .

Biological Activity and Pharmacological Effects

This compound exhibits a range of biological activities that have been documented in various studies:

- Anticancer Properties : Research indicates that this compound has antiproliferative effects on cancer cells. For instance, it has been shown to induce apoptosis in glioma cells by sensitizing them to TRAIL-mediated apoptosis . In prostate cancer studies, monensin was found to cause G1 cell-cycle arrest in PC-3 cells by downregulating cyclins and cyclin-dependent kinases (CDKs) .

- Antimicrobial Activity : The compound retains the antimicrobial properties of its parent molecule, making it effective against certain bacterial strains and protozoa. Its use in veterinary medicine for preventing coccidiosis in livestock is well-documented .

- Pharmacokinetics : Studies on the pharmacokinetics of monensin suggest that its lipid solubility enhances its bioavailability and efficacy in biological systems. The compound's stability allows for prolonged effects in laboratory settings, impacting cellular functions over time.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Glioma Cell Sensitization : A study demonstrated that monensin effectively sensitizes glioma cells to TRAIL-induced apoptosis through ER stress mechanisms. This finding suggests potential for combining monensin with TRAIL in therapeutic strategies against resistant cancer types .

- Prostate Cancer Cell Growth Inhibition : In experiments involving androgen-independent PC-3 cells, monensin inhibited cell growth in a dose-dependent manner, leading to increased apoptosis rates and reduced cell viability compared to androgen-dependent LNCaP cells .

- Ion Transport Studies : Research focusing on ion transport mechanisms has shown that this compound significantly alters sodium ion dynamics within cells, impacting various signaling pathways crucial for cell survival and proliferation.

Data Table: Comparison of Monensin Derivatives

| Compound | Structure Type | Unique Features |

|---|---|---|

| Monensin | Polyether antibiotic | First polyether antibiotic with known structure |

| This compound | Ester derivative | Enhanced lipophilicity; effective in ion transport |

| Salinomycin | Polyether antibiotic | Exhibits cancer stem cell-inhibiting activity |

| Narasin | Polyether antibiotic | Antimicrobial properties similar to monensin |

| Lasalocid A | Polyether antibiotic | Used primarily as a growth promoter in livestock |

属性

IUPAC Name |

decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H82O11/c1-11-13-14-15-16-17-18-19-24-52-42(49)34(8)39(51-10)33(7)40-32(6)35(48)27-45(55-40)23-22-43(9,57-45)37-20-21-44(12-2,54-37)41-30(4)26-36(53-41)38-29(3)25-31(5)46(50,28-47)56-38/h29-41,47-48,50H,11-28H2,1-10H3/t29-,30-,31+,32+,33-,34-,35-,36+,37+,38-,39+,40-,41+,43-,44-,45?,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPTWXLIOHMQFI-YXGKGMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(C)C(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(CC)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC(=O)[C@@H](C)[C@@H]([C@H](C)[C@@H]1[C@@H]([C@H](CC2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(CC)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746772 | |

| Record name | decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164066-23-3 | |

| Record name | decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monensin decyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Monensin Decyl Ester function as an ionophore in ion-selective electrodes?

A1: this compound is a neutral carrier ionophore that selectively binds to sodium ions. [, ] When incorporated into a poly(vinyl chloride) (PVC) membrane of an ion-selective electrode (ISE), it facilitates the transport of sodium ions across the membrane. This selective permeability to sodium ions generates a potential difference across the membrane, which is proportional to the logarithm of the sodium ion activity in the sample solution. [, ] The selectivity of the electrode for sodium over other ions is determined by the affinity of this compound for sodium ions relative to other ions. []

Q2: How does temperature affect the selectivity of ion-selective electrodes based on this compound?

A2: Research suggests that the selectivity of ISEs based on neutral carrier ionophores like this compound is minimally affected by temperature changes. [] Studies comparing this compound to Monensin and Monensin Methyl Ester demonstrated that while Monensin exhibited a noticeable increase in selectivity for sodium over potassium with rising temperatures, this compound and Monensin Methyl Ester showed negligible changes. [] This difference in temperature dependence is likely attributed to variations in the formation constants between the ions and the ionophores at different temperatures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。